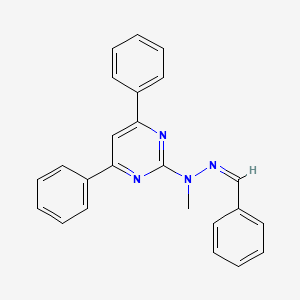
2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile, also known as DPA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. DPA is a nitrile derivative of α,β-unsaturated ketone, which is a versatile compound with numerous biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also has anti-angiogenic activity, which means it can inhibit the formation of new blood vessels that are necessary for the growth and spread of cancer cells. Additionally, 2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It also has antiviral activity by inhibiting the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile in lab experiments is its potential as a multi-targeted agent, meaning it can inhibit multiple enzymes and signaling pathways involved in various diseases. However, one limitation is that 2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile is a synthetic compound that may have limited bioavailability and toxicity concerns.
Zukünftige Richtungen
There are several future directions for further research on 2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile. One area of research is the development of 2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile analogs with improved bioavailability and potency. Another area of research is the investigation of the potential of 2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Additionally, the mechanism of action of 2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile needs to be further elucidated to better understand its pharmacological activities.
Synthesemethoden
The synthesis of 2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile involves the reaction of 2-bromo-3,4-dimethoxybenzaldehyde with 2-pyridinecarbonitrile in the presence of potassium carbonate as a base. The reaction takes place under reflux conditions in dimethylformamide as a solvent. The resulting product is then purified by column chromatography to obtain pure 2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile has been extensively studied for its pharmacological activities, including its potential as an anticancer agent, anti-inflammatory agent, and antiviral agent. 2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(3,4-dimethoxyphenyl)-3-(2-pyridinyl)acrylonitrile has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Eigenschaften
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-pyridin-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-7-6-12(10-16(15)20-2)13(11-17)9-14-5-3-4-8-18-14/h3-10H,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOGRIWLCOVORA-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=CC=N2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=CC=N2)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3,4-dimethoxy-phenyl)-3-pyridin-2-yl-acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyclopropylmethyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5303077.png)
![N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea](/img/structure/B5303080.png)
![6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B5303084.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5303090.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B5303099.png)
![N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B5303111.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[4-(methoxymethyl)-5-methyl-3-isoxazolyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5303117.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine](/img/structure/B5303126.png)
![methyl 5-hydroxy-1-(3-isopropoxypropyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5303142.png)


![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5303173.png)
![2-(3,4-dichlorophenyl)-4-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}morpholine](/img/structure/B5303189.png)
![N-(4-chlorobenzyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5303195.png)